1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone
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Overview
Description
1-(2-furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone is an aryl sulfide.
Scientific Research Applications
Anticholinesterase Activity
Compounds related to 1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone have been studied for their anticholinesterase activities, which are crucial in treating conditions like Alzheimer's disease. A study synthesized different derivatives of this compound and tested their ability to inhibit acetylcholinesterase (AChE). Some derivatives, especially those with electron-donating substituents, exhibited high anticholinesterase activity (Mohsen et al., 2014).
Anticandidal and Cytotoxicity Properties
Another research synthesized 14 derivatives of this compound and evaluated their anticandidal activity and cytotoxic effects. The study revealed that some derivatives were potent anticandidal agents with weak cytotoxicities, indicating their potential in treating candidal infections (Kaplancıklı et al., 2014).
Antituberculosis and Cytotoxicity Studies
Further research involved synthesizing 3-heteroarylthioquinoline derivatives of this compound and testing them against Mycobacterium tuberculosis. Some compounds showed significant activity against tuberculosis while being non-toxic to mouse fibroblast cells, indicating their potential as antituberculosis agents (Chitra et al., 2011).
Antimicrobial Activity
Compounds containing the this compound structure were also investigated for their antimicrobial properties. Research in this area showed good antimicrobial activity against various bacterial and fungal strains (Dişli et al., 2021).
Anti-Breast Cancer Potential
A study exploring the synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles, which are derived from a structure related to this compound, demonstrated promising anti-breast cancer activities. The compounds synthesized exhibited significant activity against MCF-7 tumor cells (Mahmoud et al., 2021).
Properties
Molecular Formula |
C8H8N4O2S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C8H8N4O2S/c1-12-8(9-10-11-12)15-5-6(13)7-3-2-4-14-7/h2-4H,5H2,1H3 |
InChI Key |
KHUHQNPKJAKBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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